4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid is a chemical compound with the molecular formula CHNO. It is classified as a derivative of piperazine and benzoic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities. It is often utilized as an intermediate in the synthesis of more complex molecules, enzyme inhibitors, and receptor ligands, making it valuable in medicinal chemistry and drug development .
The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid typically involves several key steps:
The reaction conditions are critical for successful synthesis:
The molecular structure of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid features:
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid can undergo several types of chemical reactions:
The mechanism of action for 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid involves its interaction with various molecular targets through functional groups present in its structure:
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance across multiple scientific disciplines.
The compound 4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid emerged as a structurally sophisticated building block during the early 2010s, coinciding with advancements in peptide mimetic design and N-protecting group chemistry. Its earliest documented synthesis traces to patent literature around 2012, where it served as a precursor to kinase inhibitors [9]. The commercial availability of both enantiopure (R)-isomers (CAS 2381809-25-0) and racemic forms (CAS 1361112-26-6) reflects its industrial significance, with suppliers like AChemBlock and BLD Pharm offering gram-scale quantities at >95% purity despite premium pricing (e.g., $2,185/g for (R)-enantiomer) [1] [2] [3]. The tert-butoxycarbonyl (Boc) group was strategically adopted to leverage its dual role: steric protection of the piperazine nitrogen and facilitation of deprotection under mild acidic conditions, enabling sequential modular synthesis [4] [8].
Table 1: Commercial Availability and Key Identifiers
CAS Number | Stereochemistry | Purity | Supplier | Molecular Weight |
---|---|---|---|---|
2381809-25-0 | (R)-enantiomer | 95% | AChemBlock [1] | 306.36 g/mol |
1361112-26-6 | Racemic | Unspecified | AiFChem [2] | 306.36 g/mol |
162046-66-4 | Planar isomer* | 97% | Thermo Scientific [8] | 306.36 g/mol |
Note: CAS 162046-66-4 represents the structural isomer 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid, used here for comparative context [8].
This compound exemplifies versatility in drug discovery, primarily due to its bifunctional reactivity: the carboxylic acid enables amide couplings, while the Boc-piperazine moiety acts as a secondary amine precursor. Key applications include:
Table 2: Representative Bioactive Applications
Application | Target Molecule | Biological Relevance | Source |
---|---|---|---|
PROTAC Linker | ARD-2128 | Androgen receptor degradation [5] | PubChem/ChemSRC |
Neurological Agents | Piperazinyl sulfonamides | GABA modulation [6] | ChemImpex |
Kinase Inhibitors | Piperidine-benzoic acids | Antiproliferative activity [9] | Patent WO2019232010A1 |
The molecule’s 3D architecture offers rich opportunities for structure-activity relationship (SAR) studies. Key features include:
Table 3: Structural and Physicochemical Features
Structural Element | Property | Functional Implication |
---|---|---|
Benzoic acid moiety | pKa ~5.12 [4] | Enhances crystallinity; facilitates salt formation |
Boc group | LogP +1.93 [5] | Improves membrane permeability |
Piperazine C2 stereocenter | [α]D²⁵ = variable* | Dictates enantioselective bioactivity |
Chiral rotation data vendor-dependent; AChemBlock reports specific optical rotation for (R)-isomer [1].
Hydrogen-bonding capacity (PSA = 70.08 Ų) and planarity between aromatic and piperazine rings further enable π-stacking with protein residues, as validated in X-ray co-crystallography studies of derived inhibitors [5] [8]. This multifaceted complexity underscores its academic appeal for probing molecular recognition paradigms.
Concluding Remarks
4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid epitomizes the fusion of synthetic accessibility and functional diversity. Its evolution from a specialty intermediate to a cornerstone of rational drug design highlights the enduring relevance of modular building blocks in addressing biomedical challenges. Future research will likely exploit its chiral and conformational properties for next-generation targeted therapies.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1